molecular formula C4H6BrClO B104169 4-Bromobutyryl chloride CAS No. 927-58-2

4-Bromobutyryl chloride

Cat. No.: B104169
CAS No.: 927-58-2
M. Wt: 185.45 g/mol
InChI Key: LRTRXDSAJLSRTG-UHFFFAOYSA-N
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Description

4-Bromobutyryl chloride is an organic compound with the chemical formula C4H6BrClO. It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis and pharmaceuticals . The compound is known for its reactivity due to the presence of both bromine and acyl chloride functional groups.

Mechanism of Action

Target of Action

4-Bromobutyryl chloride is a chemical compound used as an intermediate in organic synthesis and pharmaceuticals . It is primarily used as a precursor for the synthesis of other compounds . The primary targets of this compound are the molecules it reacts with in these synthesis processes.

Biochemical Pathways

For example, it is used as a precursor for the synthesis of carolic acid . The exact pathways affected would depend on the specific compounds being synthesized.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. The exact products depend on the reactants and conditions of the reaction. In the body, exposure to this compound could potentially result in chemical burns and eye damage .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It reacts violently with water , so it must be stored and handled in a dry environment. It is also sensitive to heat and should be kept away from ignition sources due to its combustibility . In the laboratory, it should be handled under an inert atmosphere to prevent reaction with atmospheric moisture .

Biochemical Analysis

Biochemical Properties

4-Bromobutyryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of carolic acid by reacting with ethoxymagnesiomalonic ester . It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the synthesized molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modify the activity of specific enzymes, leading to changes in metabolic flux and the production of metabolites . These changes can have downstream effects on cellular processes, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action . Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects are often observed at high doses, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism . These interactions are crucial for the synthesis and degradation of organic molecules within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its activity and function, affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyryl chloride can be synthesized through the reaction of 4-bromobutyric acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyryl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Bromobutyryl chloride can be compared with other similar compounds, such as:

    4-Chlorobutyryl chloride: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may have different physical properties.

    4-Iodobutyryl chloride: Contains an iodine atom instead of bromine.

Uniqueness: this compound is unique due to its balanced reactivity and availability. The presence of both bromine and acyl chloride functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTRXDSAJLSRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061296
Record name Butanoyl chloride, 4-bromo-
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Molecular Weight

185.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

927-58-2
Record name 4-Bromobutanoyl chloride
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Record name 4-Bromobutyryl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl chloride, 4-bromo-
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Record name Butanoyl chloride, 4-bromo-
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Record name 4-bromobutyryl chloride
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Record name 4-BROMOBUTYRYL CHLORIDE
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Synthesis routes and methods

Procedure details

A suspension solution of 3.9 g of benzene (50 mmol) and 1.33 g of aluminum chloride (10 mmol) was cooled to 10°C., and 1.95 g of 4-bromobutyryl chloride (purity: 95%, 10 mmol) was dropwise added to the above solution at the same temperature. After raising the temperature to 20 C. and stirring the mixture for two hours, the solution was added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, after the aqueous phase was extracted with benzene and the organic phase was washed with diluted hydrochloric acid and brine, the solvent was removed by distillation under reduced pressure to give 4-bromobutyrophenone in a 84.7% yield from 4-bromobutyryl chloride.
Quantity
3.9 g
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reactant
Reaction Step One
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1.33 g
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1.95 g
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reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for 4-Bromobutyryl chloride in the context of surface modification?

A1: this compound acts as a linker molecule, facilitating the attachment of other molecules to surfaces. This is achieved through its reactivity with amine groups. The acyl chloride group (-COCl) readily reacts with primary amines (-NH2) to form stable amide bonds (-CONH-). For instance, in one study, this compound was used to modify the surface of silica nanoparticles (SiO2) by reacting with the amine groups of polyethylenimine (PEI) [, ]. This modification enabled the attachment of PEI, a cationic polymer, to the silica surface, ultimately leading to antimicrobial properties [, ].

Q2: Can you elaborate on the bactericidal activity observed in materials modified with this compound?

A2: While this compound itself may not possess inherent bactericidal properties, its use in surface modifications allows for the introduction of antimicrobial agents. In the studies mentioned, this compound facilitates the grafting of quaternized polyethylenimines (QPEI) onto silica nanoparticles [, ]. QPEI, a class of cationic polymers, exhibits strong bactericidal activity. The positively charged quaternary ammonium groups in QPEI interact with the negatively charged bacterial cell membranes, leading to disruption and cell death [, ].

Q3: Beyond antimicrobial applications, what other research areas utilize this compound?

A3: this compound serves as a valuable building block in synthesizing various organic compounds. Its reactivity with amines makes it a key reagent in introducing 4-bromobutyramide moieties into target molecules. This modification is particularly useful in medicinal chemistry. For example, this compound was employed in synthesizing novel 1,2,4-triazole derivatives with potential α-glucosidase inhibitory activity [].

Q4: Are there any insights into the structure-activity relationship of compounds derived from this compound?

A4: While specific structure-activity relationships depend on the target and overall molecular design, the presence of the 4-bromobutyramide group can influence several factors. The length and flexibility of the butyl chain may impact the molecule's ability to interact with binding sites or influence its pharmacokinetic properties. The bromine atom can serve as a handle for further modifications or contribute to specific interactions with biological targets. In the case of the 1,2,4-triazole derivatives mentioned earlier, the presence of various aromatic substituents on the 4-bromobutyramide moiety significantly influenced their α-glucosidase inhibitory activity, indicating the importance of this group in target binding [].

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Several techniques are routinely used to characterize this compound and its derivatives. Fourier-transform infrared spectroscopy (FTIR) helps identify characteristic functional groups like carbonyl stretching in the acyl chloride and amide bonds formed during reactions [, , ]. Nuclear magnetic resonance spectroscopy (NMR), both ¹H and ¹³C, provides detailed structural information, including the presence and environment of protons and carbon atoms in the molecule []. Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity [].

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